(3-Nitropyridin-2-yl)methanamine

Nucleophilic aromatic substitution Reaction kinetics Regioselectivity

(3-Nitropyridin-2-yl)methanamine (CAS 1824097-41-7) is a heterocyclic aromatic amine with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol. It features a pyridine ring substituted with a nitro group at the 3-position and an aminomethyl group at the 2-position, creating a unique ortho-nitro/aminomethyl relationship that dictates its chemical reactivity profile.

Molecular Formula C6H7N3O2
Molecular Weight 153.141
CAS No. 1824097-41-7
Cat. No. B2634271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Nitropyridin-2-yl)methanamine
CAS1824097-41-7
Molecular FormulaC6H7N3O2
Molecular Weight153.141
Structural Identifiers
SMILESC1=CC(=C(N=C1)CN)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4,7H2
InChIKeyCCSXJBGBEXZUAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Nitropyridin-2-yl)methanamine (CAS 1824097-41-7): A Regiospecific Nitropyridine Building Block for Kinase-Focused Medicinal Chemistry


(3-Nitropyridin-2-yl)methanamine (CAS 1824097-41-7) is a heterocyclic aromatic amine with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . It features a pyridine ring substituted with a nitro group at the 3-position and an aminomethyl group at the 2-position, creating a unique ortho-nitro/aminomethyl relationship that dictates its chemical reactivity profile [1]. This compound serves as a versatile precursor in medicinal chemistry, particularly as a scaffold for kinase inhibitors targeting PIM, MPS1, JAK2, and USP7 [2].

Why (3-Nitropyridin-2-yl)methanamine Cannot Be Substituted by Its 5-Nitro or 4-Nitro Isomers in Synthetic Routes


The positional isomerism of the nitro group on the pyridine ring fundamentally alters both the electronic character and steric environment of the molecule. In (3-nitropyridin-2-yl)methanamine, the nitro group is ortho to the aminomethyl substituent, creating a sterically hindered environment that retards nucleophilic aromatic substitution (SNAr) at the ortho position relative to the 5-nitro (para-like) isomer [1]. This regiochemical difference directly impacts the reactivity, selectivity, and ultimately the success of downstream synthetic transformations, making simple isomer substitution non-viable without extensive re-optimization of reaction conditions [2].

Quantitative Differentiation Evidence for (3-Nitropyridin-2-yl)methanamine Versus Positional Isomers and Analogs


Steric Hindrance in SNAr: 3-Nitro (Ortho-Like) Isomer Reacts Slower Than 5-Nitro (Para-Like) Isomer

The kinetic study of 2-chloro-3-nitropyridine versus 2-chloro-5-nitropyridine demonstrates that the 3-nitro (ortho-like) isomer exhibits steric hindrance in the transition state that retards o-substitution, while the stability of the p-quinonoid structure in the 5-nitro (para-like) isomer favors p-substitution. The k/k ratios are reported to be less than unity in methanol, indicating slower reaction rates for the 3-nitro isomer [1]. This established reactivity principle directly extrapolates to the aminomethyl analogs, where the 3-nitro-2-aminomethyl arrangement similarly imposes steric constraints not present in the 5-nitro-2-aminomethyl isomer.

Nucleophilic aromatic substitution Reaction kinetics Regioselectivity

Regioselective Nitro Group Substitution: 3-NO2 Is Preferentially Displaced Over 5-Substituents in 2-R-3-Nitropyridines

In 2-R-3-nitropyridines, the 3-NO2 group is selectively substituted by sulfur nucleophiles in the presence of another nucleofuge at position 5. The selectivity ratio (3-NO2 substitution vs. 5-substituent substitution) varies from 2:1 to 20:1 depending on the substrate and thiol used [1]. This contrasts with 3-R-5-nitropyridines, where previous work demonstrated that the non-activated nitro group undergoes substitution with anionic S-, N- and O-nucleophiles [1]. The 3-nitropyridin-2-yl scaffold thus offers a predictable and tunable regioselectivity profile that is distinct from the 5-nitro isomer series.

Regioselective substitution Thiol nucleophiles Nitropyridine functionalization

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Differentiate 3-Nitro from 5-Nitro Isomer

Computed molecular properties for (3-nitropyridin-2-yl)methanamine include a Topological Polar Surface Area (TPSA) of 84.7 Ų, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 rotatable bond . While the 5-nitro isomer ((5-nitropyridin-2-yl)methanamine, CAS 887588-06-9) shares the same molecular formula and molecular weight (153.14 g/mol), the different spatial arrangement of the nitro group relative to the aminomethyl substituent results in a distinct electronic distribution and hydrogen-bonding network. The ortho relationship in the 3-nitro isomer creates a contiguous polar surface that can engage in bidentate metal coordination or dual hydrogen-bonding interactions, a feature not geometrically possible in the 5-nitro (para-like) isomer.

Molecular descriptors Drug-likeness TPSA

Kinase Inhibitor Scaffold Validation: 3-Nitropyridin-2-yl Core Is Privileged for Targeting Kinases with Cysteine in the Hinge Region

The 3-nitropyridin-2-yl scaffold has been validated as a core structure for designing irreversible kinase inhibitors targeting MPS1, MAPKAPK2, and p70S6Kβ/S6K2—kinases harboring a rare cysteine residue in the hinge region [1]. The compound N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, derived from this scaffold, was specifically designed as a potential irreversible inhibitor of MPS1 [1]. Separately, KRIBB11 (N2-(1H-indazol-5-yl)-N6-methyl-3-nitropyridine-2,6-diamine), which incorporates the 3-nitropyridin-2-yl core, inhibits heat shock factor 1 (HSF1) with an IC50 of 1.2 μM and suppresses tumor growth in mouse xenograft models [2]. This scaffold has also been exploited in JAK2 inhibitors (e.g., compound 1a series) [3] and USP7 covalent inhibitors [4].

Kinase inhibition MPS1 Covalent inhibitors Scaffold validation

Derivative Urease Inhibition: 1-(3-Nitropyridin-2-yl)piperazine Derivatives Outperform Standard Thiourea

Derivatives synthesized from the 3-nitropyridin-2-yl scaffold, specifically 1-(3-nitropyridin-2-yl)piperazine derivatives (compounds 5b and 7e), demonstrated potent urease inhibition with IC50 values of 2.0 ± 0.73 μM and 2.24 ± 1.63 μM, respectively [1]. These values are approximately 10-fold lower (more potent) than the standard inhibitor thiourea (IC50 = 23.2 ± 11.0 μM) [1]. The precursor compound 3 (1-(3-nitropyridin-2-yl)piperazine) itself showed an IC50 of 3.90 ± 1.91 μM and a binding energy of −6.1 kcal/mol [1].

Urease inhibition IC50 Pyridylpiperazine

Optimal Application Scenarios for (3-Nitropyridin-2-yl)methanamine (CAS 1824097-41-7) Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Targeting Cysteine-Hinge Kinases (MPS1, MAPKAPK2, p70S6Kβ)

The 3-nitropyridin-2-yl scaffold has been specifically validated for designing irreversible inhibitors of kinases harboring a rare cysteine in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2 [1]. (3-Nitropyridin-2-yl)methanamine serves as the optimal starting building block for constructing these inhibitor series because the nitro group at the 3-position, combined with the aminomethyl handle at the 2-position, enables sequential functionalization: the aminomethyl group can be elaborated via reductive amination or amide coupling, while the electron-deficient pyridine ring can undergo further SNAr chemistry. The ortho relationship between the nitro and aminomethyl groups creates a unique electronic environment that is not replicable with the 5-nitro isomer [2].

Synthesis of Urease Inhibitors for Anti-Helicobacter Pylori Programs

Derivatives of 1-(3-nitropyridin-2-yl)piperazine, which can be synthesized from (3-nitropyridin-2-yl)methanamine via nucleophilic substitution or reductive coupling, have demonstrated potent urease inhibition with IC50 values as low as 2.0 μM—approximately 10-fold more potent than the clinical standard thiourea (23.2 μM) [3]. The favorable biocompatibility profile of lead compounds 7e and 7h in human blood cells further supports the use of this scaffold in anti-infective drug discovery [3].

Fluorescent Probe Development via Regioselective Thiol Functionalization

The established regioselectivity of 3-NO2 displacement in 2-R-3-nitropyridines (selectivity ratios from 2:1 to 20:1 depending on the thiol nucleophile) enables the rational design of fluorescent molecules with tunable photophysical properties [4]. Compounds synthesized from this scaffold have demonstrated large Stokes shifts (150–170 nm), making (3-nitropyridin-2-yl)methanamine a strategic starting material for developing pyridine-based fluorescent probes where the 5-nitro isomer series would yield different regiochemical outcomes [4].

Covalent USP7 Inhibitor Design via SNAr-Reactive 3-Nitropyridine Warhead

The electron-deficient nature of the 3-nitropyridine ring, when further activated with a 6-fluoro substituent, has been exploited to create SNAr-reactive covalent inhibitors of USP7 with an unconventional binding mode [5]. (3-Nitropyridin-2-yl)methanamine provides the core scaffold for installing such SNAr-reactive warheads, where the 3-nitro group both activates the ring toward nucleophilic attack and serves as a tunable leaving group in subsequent functionalization steps [2].

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